molecular formula C12H8ClNO5S B3060846 Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate CAS No. 91041-19-9

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B3060846
CAS No.: 91041-19-9
M. Wt: 313.71 g/mol
InChI Key: TVRAOCOTRWEDTP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-(2-chloro-6-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5S/c1-18-12(15)11-9(5-6-20-11)19-10-7(13)3-2-4-8(10)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAOCOTRWEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377549
Record name methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-19-9
Record name methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-6-nitrophenol with a suitable thiophene derivative under specific conditions. For instance, the reaction may involve the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The chloro group can be substituted with other nucle

Biological Activity

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed exploration of its biological activity, synthesis, and potential applications based on current research findings.

This compound is characterized by its molecular formula C12H8ClNO5SC_{12}H_8ClNO_5S and a molecular weight of approximately 313.71 g/mol. The compound features a thiophene ring, a carboxylate ester group, and a phenoxy group with both chloro and nitro substituents, which contribute to its biological activity.

Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-6-nitrophenol and various thiophene derivatives. For example, one common method includes the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may induce apoptosis through mechanisms such as oxidative stress and DNA damage.

Case Study:
A study conducted by Zhou et al. (2019) evaluated the compound's cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development.

Herbicidal Activity

In addition to its anticancer properties, this compound has shown promise as a herbicide. Its efficacy was tested against several weed species in agricultural settings. The compound's mechanism appears to involve inhibition of key enzymes involved in plant growth, leading to reduced viability in target weeds while sparing crop species.

Research Findings:
Field trials have reported that this compound effectively controls resistant weed populations, making it a valuable candidate for integrated pest management strategies.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate its safety margins and potential environmental impacts.

Table 1: Toxicological Data Summary

ParameterValue
Acute Oral LD50>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

Future Directions

The ongoing research on this compound suggests several avenues for future exploration:

  • Mechanistic Studies: Further investigations into the molecular mechanisms underlying its anticancer and herbicidal activities.
  • Formulation Development: Creating effective formulations that enhance bioavailability and reduce toxicity.
  • Resistance Management: Studying the potential for resistance development in target organisms to optimize usage strategies.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
  • Molecular Formula: C₁₂H₈ClNO₅S
  • Molecular Weight : 313.714 g/mol .
  • Key Features: A thiophene ring substituted at position 2 with a methyl carboxylate group and at position 3 with a 2-chloro-6-nitrophenoxy moiety. The nitro (-NO₂) and chloro (-Cl) groups on the phenoxy ring confer electron-withdrawing effects, influencing reactivity and stability.

Comparison with Similar Compounds

Thifensulfuron-Methyl

  • Structure: Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate .
  • Molecular Formula : C₁₂H₁₃N₅O₆S₂.
  • Key Differences: Substituent at position 3: A sulfonylurea group linked to a triazine ring instead of a nitrophenoxy group. Applications: Widely used as a sulfonylurea herbicide for broadleaf weed control in cereals and soybeans . Mechanism: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .
  • Environmental Impact :
    • EPA-registered with established tolerances for residues in food crops .
    • Degrades via hydrolysis and microbial action, with a half-life of 1–30 days in soil .

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

  • Structure: Features an amino (-NH₂) and methyl group on the thiophene ring .
  • Key Differences: Electron-donating amino group increases nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound. Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals .

Methyl 3-Chloro-6-Methylbenzo[b]Thiophene-2-Carboxylate

  • Structure : A benzo[b]thiophene derivative with chloro and methyl substituents .
  • Key Differences: Aromatic benzo[b]thiophene core enhances stability and alters solubility compared to simple thiophene derivatives. No nitro group, reducing electrophilic character.

Ethyl 3-Hydroxybenzo[b]Thiophene-2-Carboxylate

  • Structure : Ethyl ester with a hydroxyl group on the benzo[b]thiophene ring .
  • Similarity score to target compound: 0.84 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₈ClNO₅S 313.71 2-chloro-6-nitrophenoxy Potential herbicide (inferred)
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Sulfonylurea-triazine Herbicide (ALS inhibitor)
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 Amino, methyl Pharmaceutical intermediate
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate C₁₁H₉ClO₂S 240.70 Chloro, methyl, benzo[b]thiophene Not specified

Research Findings and Implications

  • Reactivity : The nitro group in the target compound enhances electrophilicity, making it prone to reduction or nucleophilic substitution reactions. This contrasts with sulfonylureas like Thifensulfuron-methyl, where the sulfonylurea group enables hydrogen bonding with ALS enzymes .
  • Thifensulfuron-methyl has well-characterized environmental degradation pathways, whereas the persistence of the target compound’s nitro group requires further study .
  • Structural Optimization: Replacing the nitrophenoxy group with a sulfonylurea moiety (as in Thifensulfuron-methyl) converts the compound into a potent herbicide . Introducing hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between methyl 3-hydroxy-2-thiophenecarboxylate and 2-chloro-6-nitrofluorobenzene. Optimization involves:
  • Catalyst selection : Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
  • Yield monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure and substituent effects of this compound be characterized?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H/¹³C NMR to assign chemical shifts. The thiophene ring protons resonate at δ 6.8–7.5 ppm, while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .
  • IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 314.7 (calculated: 313.714 g/mol) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystal growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution.
  • Refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (Cl, S) and anisotropic displacement parameters . Challenges like twinning may require SHELXD for initial phase determination .

Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. The nitro group withdraws electron density, deactivating the phenoxy ring toward further substitution .
  • Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. The chloro substituent at the ortho position may hinder coupling; use Pd(OAc)₂/XPhos catalysts to mitigate steric effects .

Q. What analytical methods are suitable for detecting degradation products under hydrolytic conditions?

  • Methodological Answer :
  • Hydrolysis setup : Reflux in acidic (HCl) or basic (NaOH) aqueous ethanol (1:1 v/v) for 24 hours.
  • Detection : LC-MS (QTOF) identifies major degradants (e.g., free carboxylic acid from ester hydrolysis). Compare fragmentation patterns with reference standards .
  • Kinetics : Monitor pseudo-first-order rate constants via UV-Vis at λ = 270 nm (nitro group absorption) .

Q. How can computational modeling predict intermolecular interactions in cocrystals or supramolecular assemblies?

  • Methodological Answer :
  • Hydrogen-bond analysis : Use Mercury software to map potential donor-acceptor pairs (e.g., ester carbonyl as acceptor).
  • Lattice energy calculations : Compare packing efficiencies of polymorphs via PIXEL method in CrystalExplorer .
  • Validation : Match predicted H-bond motifs (e.g., R₂²(8) graph sets) with experimental XRD data .

Handling Data Contradictions

Q. How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Benchmark calculations : Run DFT (B3LYP/6-311+G(d,p)) with solvent effects (IEF-PCM for DMSO) in Gaussian.
  • Error sources : Check for conformational flexibility (e.g., thiophene ring puckering) or dynamic effects unaccounted for in static calculations .
  • Validation : Compare with solid-state NMR to assess crystal-packing influences .

Q. What strategies mitigate conflicting bioactivity results in enzyme inhibition assays?

  • Methodological Answer :
  • Assay standardization : Use identical enzyme batches (e.g., HDAC1 from recombinant E. coli) and controls (e.g., trichostatin A for HDACs).
  • Data normalization : Express IC₅₀ values relative to internal standards to correct for plate-to-plate variability .
  • Mechanistic studies : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

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